molecular formula C22H16O B12684613 6-(Methoxymethyl)benzo(a)pyrene CAS No. 56558-24-8

6-(Methoxymethyl)benzo(a)pyrene

Cat. No.: B12684613
CAS No.: 56558-24-8
M. Wt: 296.4 g/mol
InChI Key: QLNCPROMPVFEQG-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)benzo(a)pyrene is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound features a methoxymethyl group attached to the sixth position of the benzo(a)pyrene structure, which consists of five fused aromatic rings. Benzo(a)pyrene and its derivatives are significant in environmental and health sciences due to their presence in fossil fuels, tobacco smoke, and grilled foods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)benzo(a)pyrene typically involves the functionalization of the benzo(a)pyrene core. One common method is the electrophilic aromatic substitution, where a methoxymethyl group is introduced at the sixth position of the benzo(a)pyrene molecule. This can be achieved using methoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)benzo(a)pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Methoxymethyl)benzo(a)pyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)benzo(a)pyrene involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form benzo(a)pyrene diol epoxide, which can bind to DNA and cause genotoxic effects. The aryl hydrocarbon receptor (AhR) pathway is also involved in mediating the toxicological effects of this compound .

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: The parent compound without the methoxymethyl group.

    6-Methoxybenzo(a)pyrene: Similar structure but with a methoxy group instead of methoxymethyl.

    6-Hydroxybenzo(a)pyrene: Contains a hydroxyl group at the sixth position.

Uniqueness

6-(Methoxymethyl)benzo(a)pyrene is unique due to the presence of the methoxymethyl group, which influences its chemical reactivity and biological interactions. This modification can alter the compound’s metabolic pathways and its ability to form DNA adducts, making it a valuable compound for studying the effects of structural changes on PAH toxicity .

Properties

CAS No.

56558-24-8

Molecular Formula

C22H16O

Molecular Weight

296.4 g/mol

IUPAC Name

6-(methoxymethyl)benzo[a]pyrene

InChI

InChI=1S/C22H16O/c1-23-13-20-17-8-3-2-7-16(17)18-11-9-14-5-4-6-15-10-12-19(20)22(18)21(14)15/h2-12H,13H2,1H3

InChI Key

QLNCPROMPVFEQG-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51

Origin of Product

United States

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